molecular formula C17H23NO3S B2791065 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone CAS No. 1704615-04-2

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone

Cat. No. B2791065
CAS RN: 1704615-04-2
M. Wt: 321.44
InChI Key: QJJLOVPIPSNZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of kappa opioid receptor agonists and has been extensively studied for its analgesic and antipruritic effects. In 2.1]octan-8-yl)-2-(m-tolyl)ethanone.

Mechanism of Action

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone acts as a kappa opioid receptor agonist, binding to and activating the kappa opioid receptor. This activation results in the inhibition of pain transmission and the modulation of mood, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of pain transmission, modulation of mood, and potential anti-inflammatory effects. It has also been shown to have antipruritic effects, making it a potential candidate for the treatment of pruritus.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone in lab experiments is its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation is its potential side effects, which need to be further studied and understood.

Future Directions

For the study of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone include further exploration of its potential therapeutic applications, including the treatment of chronic pain, pruritus, and mood disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone involves the reaction of (1R,5S)-8-azabicyclo[3.2.1]octan-3-one with m-tolylmagnesium bromide followed by the addition of methylsulfonyl chloride. This reaction results in the formation of a white solid, which is then purified using column chromatography.

Scientific Research Applications

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to have analgesic and antipruritic effects, making it a potential candidate for the treatment of chronic pain and pruritus. Additionally, it has been shown to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders.

properties

IUPAC Name

2-(3-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-12-4-3-5-13(8-12)9-17(19)18-14-6-7-15(18)11-16(10-14)22(2,20)21/h3-5,8,14-16H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJLOVPIPSNZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.